2-(Trifluoromethyl)benzo[d]oxazole
Overview
Description
2-(Trifluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H4F3NO It is characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[d]oxazole typically involves the reaction of bromoarene with trifluoroacetic anhydride in the presence of triethylamine and N,N-dimethylformamide. The reaction is carried out under an inert atmosphere at a temperature of 180°C for 12 hours. After the reaction, the mixture is cooled, and the product is extracted and purified using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride, triethylamine, and N,N-dimethylformamide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoxazole
- 2-(Trifluoromethyl)benzo[d]thiazole
- 2-(Trifluoromethyl)benzo[d]isoxazole
Uniqueness
2-(Trifluoromethyl)benzo[d]oxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLUIRANQLJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534166 | |
Record name | 2-(Trifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-04-0 | |
Record name | 2-(Trifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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